REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6](/[CH:7]=[N:8]/[NH:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:5][CH:4]=1.[H][H]>[Pd].CC(=O)OCC.O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][NH:9][C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(\C=N\NC(=O)OC(C)(C)C)C=C1
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Name
|
|
Quantity
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1000 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CC(OCC)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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Rinse transfer line with a minimal amount of EA
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Type
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WASH
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Details
|
rinse line with a minimal amount of THF
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Type
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ADDITION
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Details
|
mix the contents of the reactor at 20±10° C
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Type
|
CUSTOM
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Details
|
the reaction
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Type
|
FILTRATION
|
Details
|
Filter the reaction solution
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Type
|
CUSTOM
|
Details
|
to remove the catalyst
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Type
|
WASH
|
Details
|
wash the catalyst
|
Type
|
FILTRATION
|
Details
|
filter-cake with THF (500 mL)
|
Type
|
ADDITION
|
Details
|
Add the
|
Type
|
WASH
|
Details
|
wash to the reaction filtrate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNNC(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 337 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |